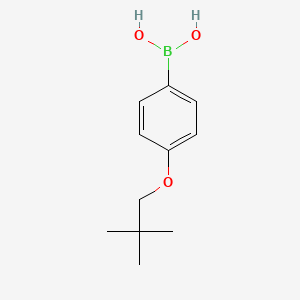

4-(Neopentyloxy)phenylboronic acid

Beschreibung

Significance of Organoboronic Acids as Versatile Building Blocks in Modern Organic Synthesis

Organoboronic acids, characterized by the general formula R-B(OH)₂, are widely recognized as versatile building blocks in organic synthesis. Their prominence is due to a combination of favorable properties: they are typically crystalline solids that are stable in the presence of air and moisture, exhibit low toxicity, and are compatible with a wide array of functional groups. chemenu.com This stability and ease of handling make them highly valuable reagents in both academic and industrial laboratories. wikipedia.org

One of the most significant applications of organoboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orggeorganics.sk This reaction forms a carbon-carbon bond by coupling an organoboron compound with an organohalide, a process that has become a powerful method for synthesizing biaryls, styrenes, and polyolefins. libretexts.org The reliability and broad applicability of the Suzuki coupling have made organoboronic acids essential intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. chemenu.comnih.gov

The Role of Substituted Phenylboronic Acids in Advanced Chemical Transformations

Substituted phenylboronic acids, a subset of arylboronic acids, feature a phenyl ring with additional functional groups. The nature and position of these substituents play a critical role in modulating the electronic and steric properties of the molecule, which in turn influences its reactivity and applications. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic ring can affect the efficiency of cross-coupling reactions. nih.gov

Beyond their use in C-C bond formation, substituted phenylboronic acids are instrumental in the development of advanced materials and sensors. The boronic acid moiety can form reversible covalent bonds with diols, a property that is exploited in the design of glucose-responsive polymers for drug delivery systems and in sensors for detecting saccharides. georganics.skresearchgate.netnih.gov By carefully selecting the substituents on the phenyl ring, researchers can fine-tune the properties of the resulting materials, such as polymers and liquid crystals, for specific technological applications. nih.govresearchgate.net

Scope and Research Focus on 4-(Neopentyloxy)phenylboronic Acid within Academic Inquiry

This compound is a specific substituted phenylboronic acid that is of interest to the academic and research communities primarily as a specialized building block in organic synthesis. Its research focus lies in its utility as a reagent for introducing the 4-(neopentyloxy)phenyl group into more complex molecular architectures through reactions like the Suzuki-Miyaura coupling. chemenu.com

The defining feature of this compound is the neopentyloxy group (-OCH₂C(CH₃)₃) at the para position of the phenyl ring. This bulky, aliphatic ether group can impart specific properties, such as increased solubility in organic solvents and steric hindrance, to the target molecules. These characteristics can be advantageous in the synthesis of liquid crystals, where molecular shape and packing are crucial, and in the development of novel polymers and pharmaceutical compounds. While detailed academic studies focusing exclusively on this compound are not abundant, its commercial availability indicates its role as a valuable intermediate for researchers exploring the synthesis of new materials and biologically active molecules. sigmaaldrich.com

Properties of this compound

| Property | Value |

| CAS Number | 938443-38-0 chemenu.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₇BO₃ chemenu.comsigmaaldrich.com |

| Molecular Weight | 208.06 g/mol chemenu.com |

| IUPAC Name | [4-(2,2-dimethylpropoxy)phenyl]boronic acid chemenu.com |

| Purity | ≥97% chemenu.com |

Eigenschaften

IUPAC Name |

[4-(2,2-dimethylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-9(5-7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLAQNYVAYGYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681723 | |

| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938443-38-0 | |

| Record name | [4-(2,2-Dimethylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 4 Neopentyloxy Phenylboronic Acid

Cross-Coupling Reactions Employing 4-(Neopentyloxy)phenylboronic Acid as a Coupling Partner

The primary application of this compound in synthetic chemistry is its participation in cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura reaction is the most prominent of these, offering a versatile and efficient method for the synthesis of biaryls and other conjugated systems.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate. This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. The electron-donating nature of the neopentyloxy group on the phenylboronic acid is expected to enhance the nucleophilicity of the aryl group, potentially facilitating the reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. The rate of this step is

Chan-Lam Coupling and Variants

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically aryl ethers and aryl amines. wikipedia.org This reaction provides an alternative to the more common palladium-catalyzed Buchwald-Hartwig amination. nih.gov In the context of this compound, the Chan-Lam coupling would involve the reaction of the boronic acid with an alcohol or an amine in the presence of a copper catalyst, typically copper(II) acetate, to yield the corresponding 4-neopentyloxyphenyl ether or amine. wikipedia.orgorganic-chemistry.org The reaction is often carried out in the presence of a base and can frequently be performed under aerobic conditions at room temperature. wikipedia.orgresearchgate.net

The generally accepted mechanism involves the formation of a copper(II)-aryl species, which then undergoes ligand exchange with the alcohol or amine. Subsequent reductive elimination from a copper(III) intermediate furnishes the desired product and regenerates a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. wikipedia.org The presence of oxygen in the atmosphere can facilitate the reoxidation of the copper catalyst, allowing for catalytic turnover. organic-chemistry.org

Variants of the Chan-Lam coupling have expanded its scope to include a wider range of nucleophiles, such as amides, imides, carbamates, and sulfonamides. organic-chemistry.org These reactions provide a powerful tool for the synthesis of diverse functionalized aromatic compounds from boronic acid precursors like this compound.

Other Palladium-Catalyzed Cross-Couplings (e.g., Stille, Sonogashira, Lieberskind-Srogl)

Beyond the well-known Suzuki-Miyaura coupling, this compound is a viable coupling partner in several other palladium-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for the construction of complex molecular architectures.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide or triflate, catalyzed by a palladium complex. organic-chemistry.org While this compound is not a direct substrate, it can be readily converted to the corresponding organotin reagent, which can then participate in Stille couplings. Alternatively, in a reverse scenario, an organotin compound could be coupled with an aryl halide bearing a neopentyloxy group. The reaction is valued for its tolerance of a wide array of functional groups. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov this compound can be converted to the corresponding aryl halide (e.g., iodide or bromide) to serve as the coupling partner for a terminal alkyne in a Sonogashira reaction. This two-step sequence provides access to 4-neopentyloxy-substituted phenylacetylenes, which are valuable intermediates in materials science and medicinal chemistry. Copper-free variants of the Sonogashira reaction have also been developed. libretexts.org

Liebeskind-Srogl Coupling: The Liebeskind-Srogl coupling is a cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid, catalyzed by a palladium(0) complex with a copper(I) carboxylate as a co-catalyst. wikipedia.orgnih.gov This reaction is particularly useful as it proceeds under neutral conditions. This compound can be directly employed in this reaction to couple with a variety of thioesters, leading to the formation of ketones. nih.gov This method offers an alternative to other ketone syntheses and is notable for its unique reaction mechanism. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partners | Catalyst System | Product |

|---|---|---|---|

| Stille | Organotin & Organohalide/Triflate | Palladium Complex | C-C Bond |

| Sonogashira | Terminal Alkyne & Aryl/Vinyl Halide | Palladium Complex & Copper(I) Co-catalyst | C-C Bond (Alkynylation) |

| Liebeskind-Srogl | Thioester & Boronic Acid | Palladium(0) Complex & Copper(I) Co-catalyst | C-C Bond (Ketone Synthesis) |

Addition Reactions and Conjugate Additions

Arylboronic acids, including this compound, can participate in addition reactions, most notably conjugate additions to α,β-unsaturated carbonyl compounds. This rhodium-catalyzed 1,4-addition, often referred to as the Miyaura-Hayashi reaction, results in the formation of a β-arylated ketone or ester. The reaction typically proceeds in the presence of a rhodium catalyst and a suitable ligand, often a chiral phosphine (B1218219) for enantioselective transformations.

In a typical procedure, this compound would react with an enone in the presence of a rhodium catalyst to generate a rhodium-aryl species. This species then adds to the β-position of the enone, followed by protonolysis to release the product and regenerate the catalyst. The bulky neopentyloxy group is not expected to interfere with this transformation.

Furthermore, boronic acids can act as nucleophiles in other addition reactions. For instance, organocatalytic, enantioselective oxy-Michael additions to γ- and δ-hydroxy-α,β-enones have been developed where a boronic acid hemiester, formed in situ, undergoes conjugate addition. nih.gov While not a direct addition of the aryl group, this demonstrates the versatility of the boronic acid moiety in facilitating addition reactions. nih.gov

Homocoupling Reactions of Arylboronic Acids

A common side reaction in cross-coupling reactions, the homocoupling of arylboronic acids can also be a desired transformation for the synthesis of symmetrical biaryls. researchgate.net In the case of this compound, homocoupling would yield 4,4'-bis(neopentyloxy)biphenyl. This reaction is typically catalyzed by palladium complexes and can be promoted by the presence of an oxidant, such as air (oxygen), and a base. researchgate.netnih.gov

The mechanism is thought to involve the formation of a palladium(II) diaryl complex, which then undergoes reductive elimination to form the biaryl product and a palladium(0) species. The palladium(0) is then reoxidized to palladium(II) to continue the catalytic cycle. Studies have shown that the nature of the substituents on the phenylboronic acid can influence the reaction rate, with electron-donating groups sometimes leading to higher yields. researchgate.net Various protocols have been developed to optimize this reaction, including ligand-free conditions and the use of different bases and solvents. researchgate.net

Functional Group Interconversions and Derivatization

The boronic acid group of this compound is susceptible to several functional group interconversions, which further enhances its synthetic utility.

Halodeboronation Reactions

Halodeboronation is a reaction where the boronic acid group is replaced by a halogen atom (iodine, bromine, or chlorine). This transformation is particularly useful for synthesizing aryl halides from readily available arylboronic acids. For instance, treatment of this compound with an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), would yield 1-iodo-4-(neopentyloxy)benzene. Similarly, bromodeboronation can be achieved using reagents like N-bromosuccinimide (NBS). These reactions typically proceed rapidly under mild conditions. The resulting aryl halides are valuable substrates for a variety of cross-coupling reactions, including the aforementioned Sonogashira and Stille couplings.

Oxidation Pathways

The boronic acid moiety can be oxidized to a hydroxyl group, a process known as oxidative deboronation. This reaction provides a route to phenols from arylboronic acids. Treatment of this compound with an oxidizing agent, such as hydrogen peroxide (H₂O₂) under basic conditions, would yield 4-neopentyloxyphenol. This transformation is generally high-yielding and tolerant of various functional groups. The oxidation of boronic acids is a known pathway and can be a concern for their stability, particularly in biological contexts where reactive oxygen species are present. nih.govnih.gov The rate-limiting step is believed to be the migration of the carbon atom from boron to oxygen. nih.gov

Table 2: Functional Group Interconversions of this compound

| Reaction | Reagent(s) | Product |

|---|---|---|

| Iododeboronation | ICl, NIS | 1-Iodo-4-(neopentyloxy)benzene |

| Bromodeboronation | NBS | 1-Bromo-4-(neopentyloxy)benzene |

| Oxidation | H₂O₂, NaOH | 4-Neopentyloxyphenol |

Formation of Boroxines via Dehydration

A fundamental reaction of boronic acids, including this compound, is their dehydration to form boroxines, which are six-membered cyclotrimeric anhydrides. wikipedia.orgchemicalbook.comnih.gov This condensation reaction involves three molecules of the boronic acid, which reversibly trimerize to yield the corresponding boroxine (B1236090) and three molecules of water. researchgate.netclockss.org The process is typically driven by the removal of water, either through thermal means, often using an azeotropic solvent, or with a dehydrating agent. wikipedia.orgchemicalbook.comnih.gov

The equilibrium between the boronic acid and its boroxine can be controlled by the simple addition or removal of water. researchgate.net The formation of boroxines is an entropically driven process, favored by the release of water molecules. nih.govresearchgate.net Studies on various para-substituted phenylboronic acids have shown that electron-donating groups on the phenyl ring tend to support the formation of the corresponding boroxine. researchgate.netclockss.org Given that the neopentyloxy group is an electron-donating group, it is expected to facilitate the formation of the corresponding tris(4-neopentyloxyphenyl)boroxine.

The stability and formation of boroxines have been investigated using various analytical techniques, including NMR spectroscopy, which can be used to determine the equilibrium constants of the dehydration process. researchgate.netclockss.orgresearchgate.net Computational studies have further elucidated the thermodynamics of this transformation, confirming that while the reaction is often enthalpically unfavorable, the positive entropy change drives the formation at higher temperatures. nih.govresearchgate.net

Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines from Phenylboronic Acids in CDCl₃

| Substituent (R) | Keq (M⁻²) at 298 K | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| OMe | 19 | 12.6 | 35.3 |

| Me | 12 | 13.4 | 36.1 |

| H | 4.8 | 14.3 | 37.8 |

| F | 3.5 | 16.0 | 41.5 |

| Cl | 3.1 | 16.4 | 42.6 |

| CF₃ | 1.1 | 19.3 | 48.4 |

This table, adapted from research on various para-substituted phenylboroxines, illustrates the influence of substituents on the equilibrium of boroxine formation. researchgate.net The neopentyloxy group, being an electron-donating group similar to methoxy (B1213986) (OMe), would be expected to favor boroxine formation.

Boronic Acid Reversible Binding Chemistry with Polyols and Diols

Boronic acids are well-known for their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol moieties, such as polyols and saccharides. nih.govfourwaves.com This interaction results in the formation of cyclic boronate esters. This compound, with its boronic acid functional group, partakes in this reversible binding chemistry. The reaction is selective and occurs in aqueous solutions, making it highly valuable for biological and materials science applications. manchester.ac.uk

The binding affinity is dependent on several factors, including the pH of the solution and the pKa of the boronic acid. nih.govresearchgate.net The boronic acid is in equilibrium with its anionic form, the boronate, and it is the tetrahedral boronate that readily reacts with diols. The pKa of unmodified phenylboronic acid is approximately 8.8-9.0. nih.govnih.gov Substituents on the phenyl ring can alter this pKa; electron-withdrawing groups decrease the pKa, while electron-donating groups, such as the neopentyloxy group, would be expected to slightly increase it.

This reversible complexation has been widely exploited in the development of sensors for saccharides, drug delivery systems, and self-healing materials. nih.govfourwaves.comnih.gov The binding can be reversed by a change in pH or by the addition of a competitive diol, such as fructose (B13574) or glucose, which can displace the bound molecule. nih.gov

Table 2: Binding Constants of Phenylboronic Acid with Various Diols

| Diol | Binding Constant (K, M⁻¹) at pH 7.4 |

|---|---|

| Aliphatic Diols | Low to Moderate |

| Catechols | High (orders of magnitude greater than aliphatic) |

| Glucose | Moderate |

| Fructose | High |

| Sorbitol | High |

This table provides a general overview of the binding affinities of phenylboronic acid with different types of diols, highlighting the stronger interaction with catechols and certain sugars like fructose. nih.govmanchester.ac.uk The specific binding constants for this compound would follow similar trends.

Activation of Carboxylic Acids and Amides by Boron Reagents

Arylboronic acids, including this compound, serve as effective catalysts for the direct amidation between carboxylic acids and amines, a transformation that typically requires harsh conditions or the use of stoichiometric activating agents. orgsyn.orgnih.govresearchgate.net This catalytic dehydrative condensation is considered a green and atom-economical method for forming amide bonds. orgsyn.org

The proposed mechanism involves the initial reaction of the boronic acid with the carboxylic acid to form a monoacyloxyboron intermediate. nih.govrsc.org This intermediate is more electrophilic than the original carboxylic acid. In some cases, a dimeric B-O-B species may form, which activates the carboxylic acid while also coordinating the amine nucleophile for delivery to the carbonyl group. nih.gov The removal of water, often by azeotropic distillation or molecular sieves, is crucial to drive the reaction towards amide formation. rsc.org

The catalytic activity of the boronic acid is influenced by the substituents on the phenyl ring. Electron-deficient arylboronic acids are often highly active catalysts. nih.gov However, bifunctional boronic acids, which can activate both the carboxylic acid and the amine, have also been developed. researchgate.netrsc.org While direct studies on this compound as an amidation catalyst are not prevalent in the provided results, its general structure allows it to participate in this chemistry. The process can be enhanced by cooperative catalysis, for instance, by using a nucleophilic additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) alongside the boronic acid. nih.gov

This methodology has been applied to the synthesis of a wide range of amides, including medicinally relevant compounds and sterically hindered amides. orgsyn.orgresearchgate.net Importantly, these reactions often proceed without racemization when using chiral carboxylic acids or amines. rsc.org

Table 3: Examples of Boronic Acid-Catalyzed Amidation

| Boronic Acid Catalyst | Carboxylic Acid | Amine | Conditions | Yield |

|---|---|---|---|---|

| 3,4,5-Trifluorophenylboronic acid | 4-Phenylbutyric acid | Benzylamine | Toluene, reflux | High |

| 2-Iodophenylboronic acid | Phenylacetic acid | Benzylamine | Fluorobenzene, 85 °C, MS 4Å | High |

| Thioether-substituted biphenylboronic acid | Various | Aniline Derivatives | Fluorobenzene, 85 °C, DMAPO | Good |

This table showcases the versatility of different boronic acids in catalyzing direct amidation reactions under various conditions. nih.govrsc.org

Catalytic Applications in Organic Synthesis Enabled by 4 Neopentyloxy Phenylboronic Acid

Role as a Catalyst in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Arylboronic acids have been shown to catalyze various MCRs.

Cu-Catalyzed Triazole Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, yielding 1,4-disubstituted-1,2,3-triazoles. In some methodologies, arylboronic acids can act as reducing agents to generate the active Cu(I) species from Cu(II) salts in situ. researchgate.netscielo.org.mx This in situ generation of the active catalyst can be advantageous in certain reaction setups.

While studies on phenylboronic acid in this context exist, specific data on the performance of 4-(neopentyloxy)phenylboronic acid, including reaction kinetics, yields, and the influence of the neopentyloxy group on catalyst turnover, are not documented. Research in this area would be necessary to create a data table comparing its efficacy against other substituted phenylboronic acids.

Aldol (B89426) Reactions and Boron Enolate Generation

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Boron enolates are key intermediates in stereoselective aldol reactions, offering a high degree of control over the stereochemical outcome. youtube.com The generation of boron enolates can be achieved through the reaction of a ketone or an enolizable aldehyde with a boron source, often a dialkylboron triflate or a boronic acid derivative under specific conditions. ucl.ac.uk

The Lewis acidity of the boronic acid is crucial for the formation of the boron enolate. The electronic nature of the substituent on the phenyl ring of an arylboronic acid can modulate this Lewis acidity. While the general mechanism is understood, there is no specific literature detailing the use of this compound as a catalyst for aldol reactions or for the generation of boron enolates. A hypothetical study could involve comparing the diastereoselectivity of aldol reactions catalyzed by different arylboronic acids, which would allow for the creation of a data table illustrating the steric and electronic effects of the substituents.

Modulation of Reaction Selectivity and Efficiency

The substituents on an arylboronic acid catalyst can significantly impact reaction outcomes. The bulky neopentyl group in this compound could sterically influence the transition state of a reaction, potentially leading to higher selectivity (e.g., regioselectivity or stereoselectivity) compared to less hindered boronic acids. The electron-donating nature of the alkoxy group could also affect the Lewis acidity of the boron center, thereby modulating the reaction rate and efficiency.

Without experimental data, any discussion on how this compound modulates selectivity and efficiency remains speculative. A comparative study with other arylboronic acids in a model reaction would be required to generate the detailed research findings and data tables requested.

Development of Novel Catalytic Systems Incorporating Arylboronic Acids

The development of novel catalytic systems often involves the strategic design of ligands and catalysts. Arylboronic acids can be functionalized to be incorporated into more complex catalytic structures. For instance, they can be used as precursors to synthesize chiral ligands or immobilized on solid supports to create heterogeneous catalysts that are easily recoverable and reusable.

The neopentyloxy group could offer advantages in the design of new catalytic systems, for example, by enhancing solubility in specific organic solvents or by providing a handle for further functionalization. However, there are no published reports on the development of novel catalytic systems specifically derived from or incorporating this compound.

Advanced Spectroscopic and Structural Characterization of 4 Neopentyloxy Phenylboronic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the structure of 4-(Neopentyloxy)phenylboronic acid. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 11B NMR)

While specific experimental NMR spectra for this compound are not widely available in public databases, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the neopentyloxy and phenyl groups. The neopentyl group would exhibit a singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the methylene (B1212753) group attached to the oxygen. The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acidic protons of the boronic acid group (B(OH)₂) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon environment. This includes the quaternary and methyl carbons of the neopentyl group, the methylene carbon of the ether linkage, and the four distinct carbons of the phenyl ring. The carbon atom attached to the boron atom may show a broader signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR: For phenylboronic acids, the ¹¹B NMR chemical shift is a sensitive indicator of the coordination state of the boron atom. nsf.gov For the trigonal planar (sp² hybridized) boronic acid, a chemical shift in the range of 27-33 ppm is expected. nsf.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to -B(OH)₂) | ~7.8 | ~136 |

| Aromatic CH (ortho to -O-neopentyl) | ~6.9 | ~115 |

| Aromatic C (ipso, attached to B) | - | ~130 (broad) |

| Aromatic C (ipso, attached to O) | - | ~162 |

| -O-CH₂- | ~3.7 | ~78 |

| -C(CH₃)₃ | ~1.0 | ~32 (quaternary), ~26 (methyl) |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are valuable for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, broad absorption band for the O-H stretching of the boronic acid group, typically in the region of 3200-3600 cm⁻¹. The B-O stretching vibration should appear around 1350 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic ring and the aliphatic neopentyl group would be observed just above and below 3000 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would likely be found in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the phenyl ring and the C-C backbone of the neopentyl group.

Characteristic IR Absorption Bands for Phenylboronic Acids

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (boronic acid) | O-H stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2960 |

| C=C (aromatic) | C=C stretch | 1600, 1475 |

| B-O | B-O stretch | ~1350 |

| C-O (ether) | C-O stretch | 1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

The UV-Vis spectrum of this compound is expected to be similar to other 4-alkoxyphenylboronic acids. For the structurally related 4-(neopentyloxysulfonyl)phenylboronic acid, absorption maxima (λmax) are observed at 229 and 272 nm. caymanchem.com These absorptions are attributed to the π→π* electronic transitions within the substituted benzene ring.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a key technique for confirming the molecular weight and assessing the purity of this compound. The compound has a molecular formula of C₁₁H₁₇BO₃ and a molecular weight of 208.07 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Fragmentation patterns in the mass spectrum would likely show the loss of the neopentyl group or the boronic acid moiety.

X-ray Crystallography for Solid-State Structure Determination

No publicly available crystal structure for this compound has been identified. However, the solid-state structures of other phenylboronic acid derivatives have been extensively studied. For instance, the crystal structure of 4-(methoxycarbonyl)phenylboronic acid shows that in the solid state, molecules often form hydrogen-bonded dimers through their boronic acid groups. It is highly probable that this compound would adopt a similar dimeric structure in the solid state, stabilized by intermolecular hydrogen bonds between the hydroxyl groups of the boronic acid moieties.

Thermal Analysis Techniques (e.g., DSC, TGA) for Dehydration and Stability Studies

Differential Scanning Calorimetry (DSC): A DSC thermogram would show endothermic peaks corresponding to melting and decomposition. For the related phenylboronic acid neopentyl glycol ester, a melting point of 62-66 °C has been reported. sigmaaldrich.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition profile. For boronic acids, TGA often shows a mass loss corresponding to the dehydration to form the corresponding boroxine (B1236090) (a six-membered ring containing three boron and three oxygen atoms). This dehydration process typically occurs at elevated temperatures and is a common characteristic of boronic acids.

Chromatographic Methods for Purification and Analysis (e.g., GC, HPLC)

Chromatographic techniques are indispensable for the purification and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods employed to determine purity, identify impurities, and quantify the compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for the analysis of phenylboronic acids. Due to their polarity and thermal lability, reversed-phase HPLC is often the method of choice. The separation of various aromatic boronic acids has been successfully achieved using mixed-mode columns that offer multiple retention mechanisms, such as reversed-phase and ion-exchange interactions. sielc.com For instance, a Primesep P column, which has both hydrophobic and cation-exchange properties, can effectively separate different aromatic boronic acids. sielc.com

Method development for boronic acids often involves a systematic screening protocol. A common approach utilizes C18 columns, like the XSelect Premier HSS T3, with mobile phases consisting of acetonitrile (B52724) and water, often modified with an acid like formic acid to ensure good peak shape and resolution. The purity of boronic acid compounds, including functionalized analogues, is frequently reported as a percentage determined by HPLC analysis. calpaclab.comavantorsciences.com For this compound, a typical analysis would involve dissolving the compound in a suitable organic solvent and analyzing it using a gradient elution on a reversed-phase column with UV detection, likely around 254 nm or 270 nm. sielc.com

Table 1: Typical HPLC Conditions for Phenylboronic Acid Analysis

| Parameter | Condition | Source |

| Column | Primesep P (mixed-mode) or XSelect Premier HSS T3 (C18) | sielc.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid or Sulfuric Acid | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 270 nm or PDA | sielc.com |

| Purity Assay | Often specified as ≥95.0% or higher | calpaclab.comsigmaaldrich.com |

Gas Chromatography (GC):

GC analysis of boronic acids can be challenging due to their low volatility and tendency to undergo dehydration or form cyclic anhydrides (boroxines) at elevated temperatures in the GC inlet. chromforum.org These issues can lead to poor chromatography, including peak tailing and the appearance of "ghost peaks" in subsequent analyses. chromforum.org

To overcome these challenges, derivatization is a common strategy. For instance, phenylboronic acid is used as a derivatizing agent to quantify diols like ethylene (B1197577) glycol via headspace GC-MS. chromforum.org When direct analysis of a boronic acid like Phenylboronic acid neopentyl glycol ester is performed, specific conditions are required, such as maintaining a lower inlet temperature (e.g., 180°C) and using a liner with glass wool to trap non-volatile residues. chromforum.orgavantorsciences.com Post-run cleaning procedures, such as injecting a reactive solvent like propylene (B89431) glycol to flush residual boronic acid from the system, are also recommended. chromforum.org For this compound, a derivatization step to a more volatile ester or a carefully optimized direct injection method would be necessary for reliable GC analysis.

Surface-Sensitive Characterization for Interfacial Studies (e.g., SPR, SERS)

The boronic acid functional group is well-known for its ability to interact with surfaces and bind to diol-containing molecules. This property makes surface-sensitive techniques like Surface Plasmon Resonance (SPR) and Surface-Enhanced Raman Scattering (SERS) particularly valuable for studying the interfacial behavior of this compound.

Surface Plasmon Resonance (SPR):

SPR is a powerful technique for real-time, label-free analysis of molecular interactions at a sensor surface. In the context of boronic acids, SPR is used to study the binding kinetics and affinity of the boronic acid moiety to saccharides and other polyols. For example, sensor chips functionalized with phenylboronic acid derivatives can detect antibiotics containing vicinal diol groups, such as neomycin and kanamycin. nih.gov The binding event causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. nih.gov The use of gold nanoparticle composites functionalized with boronic acids can amplify the SPR signal, leading to very low detection limits. nih.gov Studies involving this compound could utilize SPR to investigate its binding to glycoproteins or cell surfaces, with the neopentyloxy group potentially influencing the orientation and accessibility of the boronic acid for binding.

Surface-Enhanced Raman Scattering (SERS):

SERS provides vibrational spectra of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold), offering immense signal enhancement and high sensitivity. Phenylboronic acids have been extensively studied using SERS. nih.govrsc.org For instance, 4-mercaptophenylboronic acid can be assembled on silver nanoparticles to create nanosensors for detecting sialoglycans on cell membranes. nih.gov The binding of the target analyte to the boronic acid group causes detectable changes in the vibrational modes of the phenylboronic acid molecule. nih.gov

The adsorption mechanism and orientation of phenylboronic acids on the metal surface are influenced by factors like pH and the nature and position of substituents on the phenyl ring. rsc.orgnih.gov The neopentyloxy group in this compound, being relatively bulky, would likely play a significant role in the molecule's orientation and packing on a SERS-active substrate, which in turn would affect the resulting SERS spectrum.

Table 2: SERS Applications with Functionalized Phenylboronic Acids

| Phenylboronic Acid Derivative | Substrate | Application | Key Finding | Source |

| 4-Mercaptophenylboronic acid | Silver Nanoparticles (AgNP) | Sialoglycan detection | Nanosensor traces sialoglycan levels via spectral changes upon binding. | nih.gov |

| 4-Mercaptophenylboronic acid | Assembled Silver Nanoparticles | D-glucose sensing | Molecular orientation and interaction with OH⁻ and glucose are pH-dependent. | rsc.org |

| Fluoro- and Formyl-phenylboronic acids | Silver Sol | Adsorption mechanism studies | Substituent type and position strongly influence adsorption geometry on AgNPs. | nih.gov |

| N-substituted Phenylboronic Acids | Platinum Nanoparticles (PtNPs) | Biochemical sensing | Characterization of selective adsorption from aqueous solution and air. | nih.gov |

Colloidal Characterization Techniques (e.g., DLS, SANS)

When this compound is part of a larger assembly, such as a micelle, nanoparticle, or polymer, techniques that characterize colloidal systems become essential. Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS) are key methods for determining the size, structure, and stability of such systems in solution.

Dynamic Light Scattering (DLS):

DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a suspension. It is a rapid method for determining the hydrodynamic diameter and size distribution of colloidal particles. DLS has been used to characterize platinum nanoparticles functionalized with phenylboronic acid derivatives and to study the aggregation behavior of temperature- and pH-responsive glycopolymers. nih.govresearchgate.net In a study on targetable micelles, DLS was employed to characterize systems developed from the functionalization of α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) with amino phenylboronic acid. nih.gov For systems involving this compound, DLS would be critical for assessing the size of self-assembled structures or functionalized nanoparticles and monitoring their stability over time or in response to stimuli like pH changes or the addition of analytes. nih.gov

Small-Angle Neutron Scattering (SANS):

SANS is a powerful technique for probing the structure of materials on a nanometer to micrometer scale. wikipedia.org It provides information about the size, shape, and internal structure of particles in solution or the solid state. nih.govepj-conferences.org Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. This provides a unique contrast mechanism, especially between hydrogen and its isotope deuterium. wikipedia.org By selectively deuterating components (e.g., the solvent or parts of a molecule), SANS can be used to highlight specific parts of a complex structure, a technique known as contrast variation. epj-conferences.orgepj-conferences.org

While no specific SANS studies on this compound were found, the technique is highly applicable. For instance, if this compound were used to form micelles or functionalize liposomes, SANS could provide detailed structural information, such as the core size, shell thickness, and aggregation number of the micelles, or the location of the molecule within a lipid bilayer. nih.gov This makes SANS a highly complementary technique to DLS for a thorough characterization of colloidal systems. nih.govepj-conferences.org

Computational and Theoretical Investigations of 4 Neopentyloxy Phenylboronic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of boronic acid derivatives. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for predicting its behavior. cuny.edu For molecules like 4-(neopentyloxy)phenylboronic acid, methods like DFT with basis sets such as 6-31G(d,p) or B3LYP are commonly employed to optimize molecular geometry and calculate various properties. cuny.edulodz.pl

DFT calculations are used to determine the ground-state optimized geometry of this compound, revealing key details about its electronic structure. The boronic acid group (-B(OH)₂) is planar, with the boron atom adopting sp² hybridization. lodz.pl This configuration leaves a vacant p-orbital on the boron atom, making it a Lewis acid.

The neopentyloxy group (–O–CH₂–C(CH₃)₃) acts as an electron-donating group through resonance, influencing the electron density of the phenyl ring. This donation affects the electrophilicity of the boron atom and the nucleophilicity of the aromatic ring. Natural Bond Orbital (NBO) analysis, a common computational tool, can quantify these interactions, showing hyperconjugative effects between the oxygen lone pairs, the phenyl π-system, and the empty p-orbital of the boron. nih.gov These calculations reveal charge distribution across the molecule, highlighting the partial positive charge on the boron and hydrogen atoms of the hydroxyl groups and the negative charge on the oxygen atoms.

Table 1: Calculated Geometrical and Electronic Parameters for Phenylboronic Acid Derivatives (Illustrative) This table presents typical data obtained from DFT calculations on phenylboronic acid systems. Specific values for this compound would require dedicated computation.

| Parameter | Typical Value | Significance |

|---|---|---|

| C-B Bond Length | ~1.55 Å | Indicates the strength and nature of the aryl-boron bond. |

| B-O Bond Length | ~1.37 Å | Reflects the partial double bond character due to resonance. |

| O-B-O Bond Angle | ~118° | Consistent with sp² hybridization of the boron atom. |

| Mulliken Charge on Boron (B) | Positive | Confirms the Lewis acidic nature of the boron center. |

| Mulliken Charge on Alkoxy Oxygen (O) | Negative | Shows the electron-donating nature of the ether linkage. |

Computational methods are crucial for mapping the reaction pathways of phenylboronic acids, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Theoretical calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

For this compound, DFT can be used to calculate the energy barriers (activation energies) for each step. nih.gov The transmetalation step, involving the transfer of the neopentyloxyphenyl group from boron to palladium, is often the rate-determining step. Calculations help to identify the structure of the transition state—a high-energy, short-lived intermediate—for this and other steps. nih.gov By analyzing the geometry and energy of the transition state, researchers can understand how substituents like the neopentyloxy group influence reaction rates and regioselectivity. For instance, the steric bulk of the neopentyloxy group might affect the approach to the metal center, a factor that can be precisely modeled.

The flexibility of the neopentyloxy group and the rotation around the C-B bond give this compound several possible conformations. Conformational analysis using quantum chemical methods can determine the relative energies of these different spatial arrangements (conformers). nih.govnih.gov For the boronic acid group, a key conformational feature is the orientation of the two hydroxyl groups relative to the phenyl ring. Calculations often show that conformers where the O-H bonds are in the plane of the phenyl ring are energetically favored due to stabilizing intramolecular interactions. nih.gov

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms over time. researchgate.net MD simulations can reveal the dynamic equilibrium between different conformers in solution, providing a more realistic picture of the molecule's behavior than static calculations alone. mdpi.com This is particularly useful for understanding how the bulky neopentyloxy tail might sweep through space and influence the molecule's interactions with its environment, such as a solvent or a biological receptor.

Molecular Docking and Molecular Recognition Studies

Phenylboronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that makes them attractive for molecular recognition applications, especially in biological systems. nih.govresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). nih.govdergipark.org.tr

Table 2: Illustrative Molecular Docking Results for a Phenylboronic Acid Inhibitor This table demonstrates typical output from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| β-Lactamase | -7.5 | Ser70 | Covalent (Boron Adduct) |

| Asn132 | Hydrogen Bond | ||

| Trp105, Met222 | Hydrophobic (with neopentyloxy group) |

Structure-Reactivity Relationships from Computational Models

By integrating data from electronic structure, conformational, and docking studies, computational models can establish clear structure-reactivity relationships. For this compound, these models can explain how its specific structure influences its chemical and biological activity.

Reactivity in Cross-Coupling: The electron-donating nature of the para-neopentyloxy group, as quantified by electronic structure calculations, increases electron density on the phenyl ring. This can affect the transmetalation step in Suzuki-Miyaura coupling.

Enzyme Inhibition: Molecular docking models would demonstrate how the size and hydrophobicity of the neopentyloxy group are critical for fitting into specific sub-pockets of an enzyme active site. A larger or smaller alkyl group would lead to different binding affinities, a hypothesis that can be tested computationally before synthesis.

Acidity (pKa): Quantum chemical calculations can predict the pKa of the boronic acid. The electronic effect of the substituent at the para position directly influences the Lewis acidity of the boron atom, which in turn affects its pKa and its ability to interact with diols at physiological pH.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

For this compound, FMO analysis reveals:

The HOMO is typically located on the electron-rich π-system of the phenyl ring, influenced by the electron-donating neopentyloxy group. This indicates that the ring is the primary site for electrophilic attack.

The LUMO is primarily centered on the vacant p-orbital of the boron atom. This confirms the boron's role as the electrophilic center, readily accepting electron density from nucleophiles, such as the hydroxide (B78521) ion to form the boronate species active in cross-coupling, or the serine residue in an enzyme. researchgate.net

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net Computational methods can precisely calculate the energies of these orbitals.

Table 3: Typical Frontier Molecular Orbital (FMO) Data (Illustrative) This table shows representative FMO energy values derived from DFT calculations for a substituted phenylboronic acid.

| Orbital | Typical Energy (eV) | Primary Location | Role in Reactivity |

|---|---|---|---|

| HOMO | -6.2 eV | Phenyl Ring / Oxygen Atom | Nucleophilic Center / Site of Oxidation |

| LUMO | -1.5 eV | Boron Atom (p-orbital) | Electrophilic Center / Lewis Acid Site |

| HOMO-LUMO Gap | 4.7 eV | Entire Molecule | Indicator of Chemical Reactivity and Stability |

Applications in Advanced Material Science Incorporating 4 Neopentyloxy Phenylboronic Acid

Fabrication of Functional Materials with Tailored Properties

The incorporation of 4-(Neopentyloxy)phenylboronic acid into material architectures allows for the precise fabrication of functional materials with properties tailored for specific applications. The boronic acid moiety is a key functional group that can participate in reversible covalent bond formation, particularly with diols. nih.gov This reactivity is fundamental to creating dynamic and responsive materials. nih.gov Phenylboronic acid (PBA) and its derivatives are utilized to develop materials for applications ranging from chemical sensing to biomedical systems. nih.govresearchgate.net

The neopentyloxy group ((CH₃)₃CCH₂O-) is a sterically bulky and chemically robust aliphatic ether. When this compound is used as a monomer or functionalizing agent, this group influences the resulting material's characteristics in several ways:

Solubility: The nonpolar, bulky group can enhance the solubility of the final material in organic solvents, which is crucial for solution-based processing and fabrication techniques.

Porosity: In the context of porous materials like Covalent Organic Frameworks (COFs), the neopentyloxy group can project into the pores, modifying their size, shape, and chemical environment. This allows for fine-tuning of the material's adsorption and separation capabilities. rhhz.netnih.gov

Morphology: The steric hindrance provided by the neopentyl group can influence the packing of polymer chains or the stacking of 2D material layers, thereby controlling the bulk morphology and related properties like mechanical strength or thermal stability.

By strategically combining the reactive boronic acid group with the property-tuning neopentyloxy group, researchers can design and synthesize functional materials with a high degree of control over their final characteristics.

Polymer Synthesis and Functionalization with Organoboron Moieties

Organoboron compounds are increasingly used in polymer chemistry to create macromolecules with advanced functionalities and properties. rsc.org Phenylboronic acids, including this compound, can be incorporated into polymer chains either as part of the main backbone or as a pendant group, imparting unique chemical reactivity and responsiveness. nih.goviaea.org

A sophisticated strategy in organoboron polymer chemistry involves the formation of a dative bond between a nitrogen atom and the boron center (N→B). This intramolecular coordination significantly impacts the electronic properties and stability of the boron atom. researchgate.net The lone pair of electrons from a nitrogen atom can stabilize the electron-deficient boron center, protecting it from hydrolysis and influencing the geometry and reactivity of the boronic acid derivative. researchgate.netfigshare.com

In polymer architecture, this principle is used to create well-defined and stable structures. By designing polymer chains that contain both a boronic acid moiety (from a monomer like this compound) and a nitrogen-containing group (e.g., a pyridine (B92270) or amine), self-assembly can be directed through the formation of N→B coordination bonds. figshare.com This approach has been used to synthesize a variety of supramolecular structures, including macrocycles and one-dimensional coordination polymers. figshare.com The formation of these N→B linkages provides a method for controlling polymer folding and creating ordered domains within the material, which is critical for applications in catalysis and molecular recognition. researchgate.net

The incorporation of rigid aromatic units and covalent cross-links are established methods for enhancing the thermal and mechanical stability of polymers. Organoboron compounds, particularly those derived from phenylboronic acid, contribute to this by enabling the formation of robust networks. rsc.org When this compound is polymerized, the rigid phenylboronic acid unit becomes part of the polymer backbone or a pendant group.

The boronic acid groups can form strong, reversible covalent bonds with diol-containing cross-linking agents, leading to the formation of a durable polymer network. This cross-linking restricts the mobility of polymer chains, which typically translates to:

Higher Thermal Stability: Increased energy is required to induce chain motion and eventual decomposition, resulting in a higher glass transition temperature (Tg) and decomposition temperature. Covalent triazine-based frameworks, a related class of nitrogen-containing polymers, are noted for their excellent thermal and mechanical stability. nih.gov

Improved Mechanical Properties: The network structure enhances the material's stiffness, load-bearing capacity, and resistance to deformation.

While specific quantitative data for polymers made exclusively with this compound is not broadly available, the general principles of using boronic acids to create cross-linked and rigid polymer systems strongly suggest that its incorporation leads to materials with enhanced thermal and mechanical characteristics. nih.govrsc.org

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from light elements linked by strong covalent bonds. rhhz.nettcichemicals.com Their high surface area, permanent porosity, and tunable structures make them promising candidates for a variety of applications. rhhz.netmines.edu

Boronic acids were the foundational building blocks used in the very first synthesis of COFs. rsc.org The design of boronic acid-linked COFs relies on the reversible self-condensation of boronic acid groups to form six-membered boroxine (B1236090) rings or the condensation with polyol linkers (like catechols) to form boronate esters. tcichemicals.com This reversibility allows for "error-correction" during the synthesis, which is crucial for the formation of a highly crystalline and ordered framework rather than an amorphous polymer. bham.ac.uk

In this context, this compound can be employed as a monotopic linker. While it cannot form a framework on its own, it can be used in conjunction with multi-topic boronic acids (e.g., benzene-1,4-diboronic acid) to act as a terminating group that controls crystal growth or to functionalize the pore walls. The bulky neopentyloxy group would line the interior of the COF channels, modifying the pore environment and influencing the framework's interaction with guest molecules. rhhz.net The synthesis is typically carried out under solvothermal conditions, where the reactants are heated in a high-boiling point solvent for several days to facilitate the growth of crystalline COF particles. bham.ac.uk

The inherent porosity and large surface area of COFs make them exceptional materials for gas storage and separation. rhhz.net The ability to tune the pore size and functionalize the pore walls at a molecular level allows for the design of COFs with high selectivity for specific gases like carbon dioxide (CO₂), methane (B114726) (CH₄), or hydrogen (H₂). nih.govmines.edu

Boronic acid-linked COFs, in particular, have demonstrated significant capacity for gas uptake. A COF synthesized using linkers like this compound would possess pores decorated with neopentyloxy groups. This nonpolar, aliphatic functionality could enhance the affinity of the framework for nonpolar gases like methane through van der Waals interactions. The uniform pore size distribution inherent to COFs enables selective separation based on molecular size, while the chemical functionality of the pores allows for separation based on chemical affinity. nih.gov For example, COFs have shown high CO₂/N₂ selectivity, which is critical for post-combustion carbon capture. nih.gov

Below is a table representing typical gas adsorption data for boronic acid-based COFs, illustrating the performance that could be expected from a framework incorporating functionalized linkers.

| Framework Type | Gas | Uptake Capacity (cm³/g) | Pressure (bar) | Temperature (K) | Reference |

|---|---|---|---|---|---|

| Norbornane-based COF (ND-COF-1) | CO₂ | 77 | 1 | 273 | nih.gov |

| Norbornane-based COF (ND-COF-1) | CH₄ | 40 | 1 | 273 | nih.gov |

| Amine-linked COF | CO₂ | ~125 | 1 | 273 | researchgate.net |

| 3D Boroxine-linked COF (COF-102) | N₂ | >1000 (at saturation) | 1 | 77 | researchgate.net |

Catalytic Activity within COF Structures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them excellent candidates for catalytic applications. rsc.org The incorporation of functional groups, such as boronic acids, into the COF backbone can create active sites for catalysis. Boronic-acid-derived COFs were among the first to be synthesized and have laid the foundation for this expanding field of research. rsc.org

The boronic acid moiety within the COF structure can act as a Lewis acid catalyst or as a recognition site to bind and orient substrates for a catalytic reaction. For instance, boronic acid-functionalized COFs have been developed for the efficient enrichment of trace endocrine disruptors like phthalates, where the boronic acid sites and the porous structure work synergistically to capture the target molecules. nih.gov Similarly, these functionalized COFs are used for the selective adsorption of compounds containing cis-diol groups, leveraging the specific interaction between the boronic acid and the diol. researchgate.net The synthesis of these materials often involves the condensation of polyfunctional boronic acids with other organic linkers. researchgate.net While specific studies detailing the catalytic use of this compound within COFs are not prevalent, its structure is analogous to other phenylboronic acids used for these purposes. The neopentyloxy group would primarily influence the solubility of the monomer and the steric and electronic environment of the resulting catalytic sites within the framework.

Development of Chemical Sensors and Recognition Systems

The ability of boronic acids to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities is the cornerstone of their use in chemical sensors. electrochemsci.orgnih.gov This interaction is particularly effective for detecting biologically significant molecules like saccharides. nih.govmdpi.com The binding event between the boronic acid and the diol can be designed to produce a measurable signal, such as a change in fluorescence, color, or electrochemical properties. electrochemsci.orgrsc.org

Boronic acid-based fluorescent sensors are of significant practical interest due to their high sensitivity and rapid response times. researchgate.net The fundamental principle involves the interaction between a boronic acid-appended molecule (receptor) and a saccharide. This binding event alters the electronic properties of the receptor, leading to a change in its fluorescence. acs.org For instance, the formation of a cyclic boronate ester with a saccharide can either enhance or quench the fluorescence of an attached fluorophore. researchgate.net

Researchers have developed various strategies to optimize these sensors for selectivity and sensitivity in aqueous environments at physiological pH. nih.govresearchgate.net Two-component sensing systems, which consist of a fluorescent dye and a boronic acid-containing quencher, can signal the presence of saccharides through fluorescence recovery when the quencher binds to the analyte. researchgate.net Phenylboronic acid-functionalized magnetic nanoparticles have also been used for the selective enrichment and detection of saccharides from complex mixtures. nih.gov

Table 1: Examples of Boronic Acid-Based Saccharide Sensing Systems

| Sensor System | Analyte | Principle of Detection | Reference |

|---|---|---|---|

| Phenylboronic Acid Receptor with Catalytic Suzuki Homocoupling | Monosaccharides | Fluorescence enhancement | nih.gov |

| Boronic Acid-Appended Viologen with Fluorescent Dye | Glucose | Fluorescence recovery via dissociation of dye-quencher complex | researchgate.net |

| Phenylboronic Acid-Functionalized Mesoporous Silica | Various Saccharides | Fluorescence quenching displacement array | capes.gov.br |

| Phenylboronic Acid-Functionalized Magnetic Nanoparticles | Saccharides | Enrichment followed by mass spectrometry | nih.gov |

The utility of boronic acid-based sensors extends beyond saccharides to a range of other important analytes. The boronic acid group can interact with other functional groups, enabling the design of sensors for molecules such as amino acids, catecholamines, and environmental pollutants. electrochemsci.orgnih.gov

A novel fluorescent sensor for amino acids, for example, utilizes a molecule with both an aldehyde and a boronic acid group. These groups react with the N-terminus and C-terminus of an amino acid, respectively, to form a fluorescent adduct. acs.org This allows for the "turn-on" detection of a broad range of amino acids in biological samples. acs.org In environmental science, boronic acid-functionalized materials have proven effective in detecting pollutants. COFs functionalized with boronic acid have been successfully used as a solid-phase microextraction coating to capture and concentrate trace amounts of phthalates from water and milk samples for subsequent analysis. nih.gov

Table 2: Boronic Acid-Based Sensors for Non-Saccharide Analytes

| Sensor/Material | Analyte(s) | Application Area | Mechanism | Reference |

|---|---|---|---|---|

| NS560 Fluorescent Probe | Pan-Amino Acids | Live-cell imaging, drug effect studies | Reversible covalent binding with N and C termini | acs.org |

| Boronic Acid-Functionalized COF | Phthalates | Environmental monitoring | Solid-phase microextraction | nih.gov |

| Poly(aniline boronic acid) Coated Electrode | Dopamine | Biosensing | Covalent anchoring of the aromatic diol to the boronic acid | electrochemsci.org |

A significant application of phenylboronic acid derivatives is in the creation of "intelligent" or "smart" materials that respond to changes in glucose concentration. rsc.orgnih.gov This has garnered substantial interest for developing self-regulated drug delivery systems, particularly for diabetes management. nih.govmdpi.com These materials are typically hydrogels or polymers functionalized with phenylboronic acid groups. nih.gov

The underlying mechanism involves the competitive binding of glucose to the boronic acid moieties. In many systems, the hydrogel network is held together by cross-links formed between phenylboronic acid groups and a polyol polymer, such as poly(vinyl alcohol) (PVA). nih.gov When the external glucose concentration increases, glucose molecules displace the polyol from the boronic acid, leading to the dissociation of these cross-links. This causes the gel to swell or dissolve, releasing an encapsulated drug like insulin (B600854). mdpi.comnih.gov The process is reversible; as glucose levels fall, the cross-links reform, and drug release diminishes. mdpi.com The introduction of amino groups into the polymer structure has been shown to enhance the glucose responsivity at physiological pH. nih.gov

Table 3: Characteristics of Glucose-Sensitive Phenylboronic Acid (PBA) Gels

| Polymer System | Key Feature | Response to Glucose | Potential Application | Reference |

|---|---|---|---|---|

| PBA-containing polymer and Poly(vinyl alcohol) (PVA) | Complexation forms a gel | Glucose displaces PVA, causing gel-sol transition | Self-regulated insulin release | nih.gov |

| Single-component polymer with both PBA and glucose groups | Injectable and self-healing | Competitive binding leads to release of encapsulated drug | Drug delivery, glucose sensors | nih.govmit.edu |

| PBA-based Glycopolymer Hydrogels | Improved cytocompatibility | Glucose-induced dissociation of boronic ester linkages | Self-regulated drug delivery | nih.gov |

| Block copolymers with PBA (e.g., PDMA-block-PmAPBA) | Forms self-assembled micelles | Release of encapsulated cargo in response to glucose | Drug delivery | mdpi.com |

Research Gaps and Future Perspectives for 4 Neopentyloxy Phenylboronic Acid Research

Advancements in Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of arylboronic acids often involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate (B1201080) at low temperatures, a method that can have limitations in terms of functional group tolerance and scalability. nih.gov While 4-(Neopentyloxy)phenylboronic acid can be prepared via these classical routes, significant research gaps exist in developing more sustainable and scalable methods for its production.

Future research should focus on adapting modern synthetic techniques to this specific molecule. Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation using bis(pinacolato)diboron (B136004), offer a milder and more functional-group-tolerant alternative. nih.gov A key area for advancement lies in the direct C-H borylation of 4-neopentyloxybenzene, an atom-economical approach that avoids the pre-functionalization of the starting material. nih.gov Furthermore, the implementation of flow chemistry could provide a pathway for safer, more efficient, and highly scalable production by controlling reaction parameters with high precision and minimizing side reactions. nih.gov

| Synthetic Method | General Description | Potential Advantages for Scalability & Sustainability | Key Research Question for this compound |

| Grignard/Organolithium | Reaction of an aryl-magnesium or -lithium species with a borate ester. nih.gov | Well-established, high conversion for simple substrates. | Poor functional group tolerance, cryogenic conditions, waste generation. |

| Miyaura Borylation | Palladium-catalyzed coupling of an aryl halide/triflate with a diboron (B99234) reagent. nih.gov | High functional group tolerance, milder conditions. | Optimization of catalyst and ligand for the specific substrate to maximize yield and minimize palladium contamination. |

| Direct C-H Borylation | Iridium or rhodium-catalyzed direct borylation of the aromatic C-H bond. nih.gov | High atom economy, reduces synthetic steps. | Achieving high regioselectivity and efficiency given the electronic and steric influence of the neopentyloxy group. |

| Flow Chemistry | Continuous reaction processing in microreactors. nih.gov | Enhanced safety, precise control, easy scale-up, potential for process automation. | Development of a robust flow protocol that optimizes temperature, pressure, and residence time for high-throughput synthesis. |

Exploration of Novel Catalytic Transformations

Phenylboronic acids are recognized not only as crucial reagents in Suzuki-Miyaura cross-coupling but also as effective organocatalysts for a variety of organic transformations. chemenu.comnih.gov They can act as Lewis acid catalysts, activating substrates in reactions like multicomponent condensations (e.g., Biginelli and Hantzsch reactions) and dehydrative processes. nih.gov

The catalytic potential of this compound is, however, entirely unexplored. Future investigations should evaluate its efficacy as a catalyst. The bulky neopentyloxy group could introduce unique steric influences, potentially leading to novel selectivities in catalyzed reactions. Conversely, its electron-donating nature might modulate the Lewis acidity of the boron center, affecting catalytic activity. A significant research avenue is to explore its use in phase-transfer catalysis or in reactions where solubility in non-polar media is advantageous, leveraging the hydrophobic character of the neopentyl group.

Integration into Emerging Smart Materials Systems

A major application of phenylboronic acids is their incorporation into "smart" materials that respond to specific stimuli. nih.gov This functionality stems from the ability of the boronic acid moiety to form reversible covalent bonds (boronate esters) with 1,2- or 1,3-diols, a class of compounds that includes sugars. mdpi.com This interaction is pH-dependent and forms the basis for glucose-responsive polymers for insulin (B600854) delivery, self-healing hydrogels, and biosensors. researchgate.netresearchgate.net

The integration of this compound into such systems is a promising but uninvestigated field. The hydrophobic and sterically demanding neopentyloxy group could significantly alter the properties of PBA-functionalized polymers. Future work should focus on synthesizing polymers containing this moiety and characterizing their response to diols like glucose. It is hypothesized that the neopentyl group could enhance the stability of the material in aqueous environments or create hydrophobic pockets that could be exploited for the encapsulation and controlled release of non-polar drug molecules. nih.gov

Deeper Mechanistic Understanding through Combined Experimental and Theoretical Approaches

A thorough understanding of reaction mechanisms is critical for optimizing existing applications and designing new ones. For phenylboronic acids, mechanistic studies often focus on their role in catalytic cycles, such as the transmetalation step in Suzuki-Miyaura reactions. nih.gov Tools like Hammett plots are used to probe the electronic effects of substituents on reaction rates. researchgate.net

For this compound, there is a complete lack of mechanistic data. Future research should employ a combination of experimental kinetics and computational modeling to elucidate its behavior. Key questions to address include:

How does the electron-donating neopentyloxy group influence the pKa of the boronic acid and its binding affinity with diols?

What is the precise steric and electronic impact of this group on the kinetics of transmetalation in cross-coupling reactions?

Can theoretical calculations (e.g., Density Functional Theory) predict the stability of its boronate esters and its transition states in catalytic reactions?

Answering these questions will provide a foundational understanding necessary to rationally design systems that leverage the unique properties of this compound.

Design of Next-Generation Functional Boronic Acid Derivatives

The functionalization of the phenylboronic acid scaffold is a proven strategy for tuning its properties for specific applications. For instance, introducing electron-withdrawing groups (e.g., fluorine or sulfonyl) can lower the pKa, enabling stronger binding to diols at physiological pH. researchgate.netnih.gov

A significant opportunity exists to use this compound as a parent structure for a new generation of functional derivatives. Research should be directed toward synthesizing analogues with additional functional groups on the aromatic ring. These modifications could be designed to achieve specific goals, such as enhancing catalytic activity, improving fluorescence quantum yield for sensing applications, or introducing biocompatible linkers for conjugation to biomolecules. The interplay between the bulky neopentyloxy group and a second functional group could lead to synergistic effects and novel functionalities not achievable with simpler PBA derivatives.

| Target Application | Proposed Modification Strategy | Example Functional Group to Add | Rationale for Design |

| Enhanced Glucose Sensing | Lower the pKa to improve diol binding at physiological pH. | Introduce a nitro or fluoro group ortho to the boronic acid. | The electron-withdrawing nature of the group increases the Lewis acidity of the boron center. nih.gov |

| Fluorescent Biosensors | Covalently link to a fluorophore. | Synthesize an amino- or carboxyl-functionalized derivative for coupling to a dye. | Create a sensor where diol binding modulates the fluorescence signal. nih.gov |

| Improved Catalysis | Modify the electronic properties of the phenyl ring. | Add a phosphine (B1218219) or N-heterocyclic carbene precursor group. | Generate a bifunctional molecule that can act as both a ligand and a boronic acid catalyst. |

| Bioconjugation | Introduce a reactive handle for linking to proteins or polymers. | Incorporate an azide (B81097) or alkyne group for "click" chemistry. | Enable straightforward integration into complex biological systems or materials. nih.gov |

Q & A

Q. What are the key considerations for synthesizing 4-(Neopentyloxy)phenylboronic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling, where the neopentyloxy-substituted aryl halide reacts with a boronic acid precursor. Key steps include:

- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligands optimized for steric bulk .

- Solvent System : Employ anhydrous THF or DMF to prevent hydrolysis of the boronic acid moiety .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .

Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-reaction, which may lead to byproducts like boroxine formation .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., neopentyloxy group at C4) and boronic acid integrity. ¹¹B NMR can verify boron environment .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern consistent with boron .

- Melting Point Analysis : Compare with literature values for analogous compounds (e.g., 4-(Methoxymethoxy)phenylboronic acid: ~180–185°C ).

Data Table :

| Technique | Expected Outcome (Example) | Reference Compound Data |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.05 (s, 9H, neopentyl CH₃), δ 4.60 (s, 2H, OCH₂) | |

| ¹¹B NMR | δ 28–32 ppm (trigonal planar boron) |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : For skin contact, wash with copious water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .

Note : Boronic acids may hydrolyze to boric acid under humid conditions, requiring dry storage (desiccator, 0–6°C) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this compound as a substrate?

- Methodological Answer :

- Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/water) enhances coupling efficiency .